Pargolol hydrochloride
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Overview
Description
Pargolol hydrochloride is a beta adrenergic receptor antagonist. It is known for its role in blocking beta adrenergic receptors, which are part of the sympathetic nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pargolol hydrochloride can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves the formation of an alkyne group, which is then subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAc) to form the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Pargolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Pargolol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Studied for its effects on beta adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to the sympathetic nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Pargolol hydrochloride exerts its effects by blocking beta adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. By inhibiting these receptors, this compound can modulate the activity of the sympathetic nervous system, leading to various therapeutic effects .
Comparison with Similar Compounds
Propranolol: Another beta adrenergic receptor antagonist with similar properties but different chemical structure.
Atenolol: A selective beta-1 adrenergic receptor antagonist with distinct pharmacological effects.
Metoprolol: A beta-1 adrenergic receptor antagonist used in the treatment of cardiovascular conditions.
Uniqueness: Pargolol hydrochloride is unique due to its specific chemical structure, which includes an alkyne group that allows for unique chemical reactions such as copper-catalyzed azide-alkyne cycloaddition. This makes it a valuable reagent in click chemistry and other research applications .
Properties
CAS No. |
36902-82-6 |
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Molecular Formula |
C₁₆H₂₄ClNO₃ |
Molecular Weight |
313.82 |
IUPAC Name |
1-(tert-butylamino)-3-(2-prop-2-ynoxyphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-14-8-6-7-9-15(14)20-12-13(18)11-17-16(2,3)4;/h1,6-9,13,17-18H,10-12H2,2-4H3;1H |
InChI Key |
FKNYIAZNWLLUIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1OCC#C)O.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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